molecular formula C17H13FN6 B11075616 4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11075616
M. Wt: 320.32 g/mol
InChI Key: PWUWIJVRUAGUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a fascinating fusion of several heterocyclic rings. Let’s break it down:

    Indole: The indole moiety is a five-membered ring containing two nitrogen atoms. It’s a common building block in natural products and pharmaceuticals.

    Triazino-benzimidazole: This part combines a triazine ring (a six-membered ring with three nitrogen atoms) with a benzimidazole ring (a fused system of benzene and imidazole). Benzimidazoles are known for their diverse biological activities.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis: Start with a cyclohexanone derivative and phenylhydrazine hydrochloride.

    I2-Mediated Annulation: Combine 2-amino[1,3,5]triazines with ketones (e.g., acetophenone, heterocycle ketones).

Industrial Production:: Unfortunately, specific industrial-scale methods for this compound are not widely documented.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents: These reactions may involve reagents like oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

    Major Products: Depending on the reaction conditions, products could include derivatives with altered substituents or fused rings.

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have therapeutic applications (e.g., antiviral, anti-inflammatory).

    Industry: Its unique structure might inspire novel materials or catalysts.

Mechanism of Action

    Targets: Explore interactions with proteins, enzymes, or nucleic acids.

    Pathways: Investigate signaling pathways affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other heterocyclic compounds.

    Similar Compounds: Explore related structures (e.g., other benzimidazoles, triazines).

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32 g/mol

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H13FN6/c18-9-5-6-12-10(7-9)11(8-20-12)15-22-16(19)23-17-21-13-3-1-2-4-14(13)24(15)17/h1-8,15,20H,(H3,19,21,22,23)

InChI Key

PWUWIJVRUAGUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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